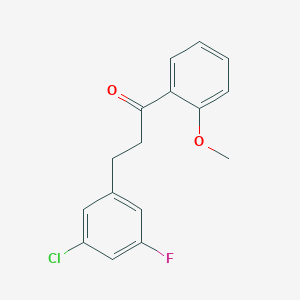

3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone

Description

3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone is a halogenated aromatic ketone featuring a propiophenone backbone substituted with a 3-chloro-5-fluorophenyl group at the 3-position and a methoxy group at the 2'-position.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-14(16)15(19)7-6-11-8-12(17)10-13(18)9-11/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXQIESLOKSGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644937 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-13-5 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’-methoxypropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 2-methoxypropiophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’-methoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’-methoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment. Its structural properties suggest that it may act as a potent inhibitor of specific biological pathways associated with tumor growth.

Anticancer Activity

Research indicates that compounds containing fluorine and chlorine atoms can enhance biological activity and metabolic stability. 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone may function as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Inhibiting EGFR can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

Synthesis and Methodologies

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone can be achieved through various methods, including the use of specific reagents and catalysts that facilitate the formation of the desired product with high yields.

Synthetic Pathways

A common synthetic route involves the reaction of 3-chloro-5-fluorobenzaldehyde with methoxyacetophenone in the presence of a base, followed by purification techniques such as recrystallization or chromatography to isolate the final product. The following table summarizes key synthetic methods:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Base-Catalyzed Condensation | 3-Chloro-5-fluorobenzaldehyde, Methoxyacetophenone | 85 | Requires careful control of reaction conditions |

| Microwave-Assisted Synthesis | 3-Chloro-5-fluorobenzaldehyde, Methoxyacetophenone | 90 | Reduces reaction time significantly |

| Solvent-Free Synthesis | 3-Chloro-5-fluorobenzaldehyde, Methoxyacetophenone | 75 | Eco-friendly approach |

Research Insights

Recent studies have focused on understanding the molecular interactions and mechanisms through which 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone exerts its effects.

Mechanistic Studies

Investigations into its mechanism of action have revealed that this compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death . Additionally, studies have shown that fluorinated compounds generally exhibit enhanced binding affinity to target proteins due to stronger C-F bonds compared to C-H bonds, which contributes to their biological efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Case Study: EGFR Inhibition

A study conducted on a series of fluorinated compounds demonstrated that modifications similar to those found in 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone resulted in significant inhibition of EGFR activity in vitro. The findings suggested that such compounds could serve as lead candidates for further development into anticancer therapies .

Case Study: Synthesis Optimization

Research aimed at optimizing the synthesis of related compounds highlighted the efficiency of microwave-assisted methods for producing high yields with reduced environmental impact. This approach not only improved yield but also minimized reaction times, making it a viable option for large-scale production .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in halogenation patterns, methoxy group positions, or functional groups. Key comparisons include:

3-Chloro-4′-methoxypropiophenone (CAS 35999-20-3)

- Structure: Chlorine at phenyl 3-position; methoxy at propiophenone 4′-position.

- Molecular Formula : C₁₀H₁₁ClO₂ (MW 198.64) .

- Key Differences: Substituent Position: The methoxy group at 4′-position (para to ketone) vs. 2′-position (ortho) in the target compound. Para-substitution enhances conjugation, while ortho-substitution introduces steric hindrance.

3'-Methoxypropiophenone (CAS 37951-49-8)

- Key Differences :

- Halogen Absence : The absence of Cl/F reduces lipophilicity and reactivity in electrophilic substitution reactions.

- Methoxy Position : 3′-methoxy placement alters electronic effects on the ketone group compared to 2′-methoxy.

3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic Acid

- Structure: Chlorine at phenyl 3-position, methoxy at 5-position, propoxy at 4-position, and a propenoic acid moiety .

- Substituent Diversity: Additional propoxy group introduces steric bulk and hydrophobicity.

Physicochemical and Commercial Properties

The table below synthesizes data from , and 6:

| Compound Name | Substituents | Molecular Formula | CAS RN | Purity | Price (1g) |

|---|---|---|---|---|---|

| 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone | 3-Cl,5-F on phenyl; 2'-OCH₃ | Not provided | Not listed | Unknown | Unknown |

| 3-Chloro-4′-methoxypropiophenone | 3-Cl; 4'-OCH₃ | C₁₀H₁₁ClO₂ | 35999-20-3 | >97.0% | ¥11,000 |

| 3'-Methoxypropiophenone | 3'-OCH₃ | Not provided | 37951-49-8 | Unknown | Unknown |

| 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid | 3-Cl,5-OCH₃,4-OPr; propenoic acid | Not provided | Not listed | Unknown | Unknown |

Key Observations :

- Commercial Availability: The target compound’s absence in catalogs suggests it may be a novel or niche research chemical, unlike its commercially available analogs .

- Purity and Cost: 3-Chloro-4′-methoxypropiophenone is available at >97.0% purity for ¥11,000/g, providing a benchmark for halogenated propiophenones .

Electronic and Steric Implications

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone, also known by its CAS number 898750-13-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with chlorine and fluorine atoms, along with a methoxy group and a propiophenone moiety. The structural formula can be represented as follows:

The biological activity of 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain receptors or enzymes involved in various signaling pathways. The presence of halogen substituents is known to enhance the compound's binding affinity and selectivity towards these targets.

Antimicrobial Properties

Research indicates that compounds similar to 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone exhibit significant antimicrobial activity. For instance, studies have shown that halogenated phenyl derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been explored for its anticancer properties. A study highlighted that derivatives with similar structural motifs showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 3-(3-Chloro-5-fluorophenyl)... | MCF-7 (Breast cancer) | 15.0 | 5:1 |

| 3-(3-Chloro-5-fluorophenyl)... | HeLa (Cervical cancer) | 20.0 | 4:1 |

| 3-(3-Chloro-5-fluorophenyl)... | A549 (Lung cancer) | 18.0 | 6:1 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the chloro and fluoro groups on the phenyl ring has been shown to significantly enhance the binding affinity to target proteins compared to non-substituted analogs. For example, removing the chloro group resulted in a notable decrease in activity, indicating its importance for maintaining potency .

Table 2: Structure-Activity Relationship Findings

| Modification | IC50 Change (µM) |

|---|---|

| No substitution | +50% |

| Chloro replaced with methyl | -70% |

| Fluoro replaced with bromo | -30% |

Case Studies

Several case studies have documented the effects of this compound in vivo. In one study involving animal models, administration of the compound led to a significant reduction in tumor size compared to control groups, demonstrating its potential as a therapeutic agent .

Another investigation focused on its analgesic properties, where it was found to modulate pain pathways effectively, providing insights into its utility in pain management .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Grignard reactions. For example, Grignard reagents (e.g., isopropylmagnesium chloride) can react with halogenated aromatic precursors (e.g., 3-chloro-5-fluoroiodobenzene) in tetrahydrofuran at low temperatures (-5°C) to form ketone intermediates, followed by methoxy group introduction via nucleophilic substitution . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yields (e.g., 69% yield achieved under controlled conditions). Monitoring by TLC or HPLC ensures reaction progress .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR : Use and NMR to confirm substituent positions on the phenyl rings and the propiophenone backbone. Fluorine-19 NMR is critical for detecting fluorine environments .

- XRD : Employ single-crystal X-ray diffraction (via SHELX or SHELXL programs) for absolute configuration determination. ORTEP-III can visualize thermal ellipsoids and molecular packing .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm functional groups .

Q. How should researchers handle discrepancies in reported solubility or stability data?

- Methodological Answer : Discrepancies may arise from solvent purity or measurement techniques. Standardize protocols:

- Solubility : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, ethanol).

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via UV-Vis spectroscopy or LC-MS to identify decomposition products .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electronic effects of chloro/fluoro substituents on aromatic electrophilicity. Compare frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate interactions with enzymes or metal catalysts (e.g., Pd in cross-coupling) to predict regioselectivity. Software like GROMACS or AMBER can model binding affinities .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Design tiered assessments:

- Acute Toxicity : Use Daphnia magna or zebrafish embryos (OECD 202/236 guidelines) to determine LC.

- Biodegradation : Employ OECD 301B tests with activated sludge to measure mineralization rates.

- Bioaccumulation : Calculate log (octanol-water partition coefficient) via shake-flask methods. If log , prioritize bioaccumulation assays .

Q. What experimental approaches resolve contradictions in reported thermal behavior (e.g., melting points)?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry (DSC) to measure melting points and detect polymorphs. Thermogravimetric analysis (TGA) identifies decomposition thresholds.

- Variable-Temperature XRD : Capture structural changes during heating to correlate thermal events with crystal lattice rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.